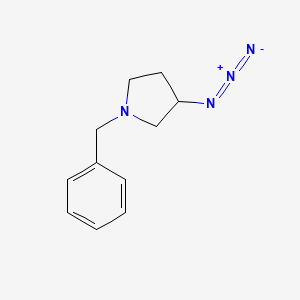
N-benzyl-3-azidopyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of N-benzyl-3-azidopyrrolidine or similar compounds often involves complex chemical reactions. For instance, the synthesis of N-benzyl-3-nitroaniline (NB3N) single crystals was achieved by slow evaporation solution growth synthesis method . Another process for the preparation of optically active N-benzyl-3-hydroxypyrrolidines started from naturally occurring alkaloid vasicine .Molecular Structure Analysis
The molecular structure of this compound or similar compounds can be determined using techniques such as single-crystal X-ray diffraction . For example, the synthesized NB3N crystal belongs to the monoclinic crystal system with P2 1 space group .Chemical Reactions Analysis
This compound or similar compounds can undergo various chemical reactions. For instance, the compound nitroaniline and its derivatives having donor–acceptor π conjugation, due to the electron donating and accepting amine and nitro groups are present within the compound . Another example is the acid-promoted synthesis of azaheterocycles from N-carbamate-protected amino alcohols .Applications De Recherche Scientifique
Neuroleptic Activity in Benzamides
The synthesis of benzamides, including those of N-benzyl-3-aminopyrrolidine, has been explored for potential neuroleptic (antipsychotic) properties. One study found that N-benzyl derivatives exhibited significant activity against apomorphine-induced stereotypic behavior in rats, suggesting their potential as potent drugs with fewer side effects in psychosis treatment (Iwanami et al., 1981).
Synthesis of Antipsychotic Emonapride
A novel protocol for preparing 3-aminopyrrolidines, including N-benzyl-3-aminopyrrolidine, has been developed. This method was applied in the formal synthesis of the antipsychotic drug emonapride, indicating the importance of N-benzyl-3-azidopyrrolidine in pharmaceutical synthesis (D’hooghe et al., 2009).
Serotonin 1A Receptor Ligands
The coupling of N-benzyl-3-(methanesulfonyloxy)pyrrolidine with diarylcuprates led to the creation of N-substituted-3-arylpyrrolidines. Some of these compounds are potent ligands for the serotonin 1A receptor, indicating their potential as antianxiety and antidepressant agents (Ahn et al., 1999).
Bacterial DNA Gyrase Inhibition
N-benzyl-3-sulfonamidopyrrolidines, including this compound derivatives, have been characterized as inhibitors of bacterial DNA gyrase. These compounds exhibited antimicrobial activity, suggesting their potential use in developing new antibiotics (Foss et al., 2011).
Synthesis of Hydroxypyrrolidines
The hydroxylation of N-benzylpyrrolidine with specific biocatalysts has been shown to produce N-benzyl-3-hydroxypyrrolidine. This process illustrates the significance of this compound in the regio- and stereoselective hydroxylation of pyrrolidines (Li et al., 2001).
Orientations Futures
Propriétés
IUPAC Name |
3-azido-1-benzylpyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4/c12-14-13-11-6-7-15(9-11)8-10-4-2-1-3-5-10/h1-5,11H,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPXBMEKTAFSEQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N=[N+]=[N-])CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

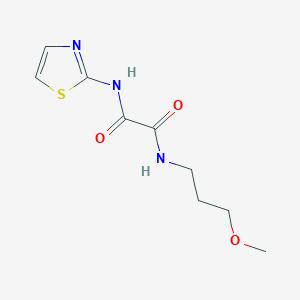
![N-(4-fluorophenyl)-2-(4-methoxybenzamido)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2424304.png)
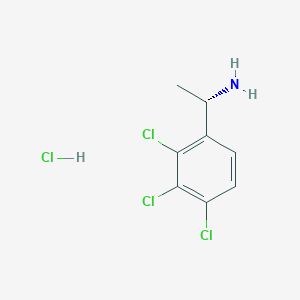

![2-(Benzylsulfanyl)-4-morpholinothieno[3,2-d]pyrimidine](/img/structure/B2424310.png)
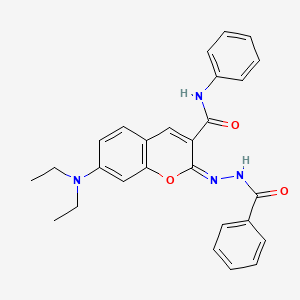
![4-(ethylsulfonyl)-N-(2-methylbenzo[d]thiazol-5-yl)benzamide](/img/structure/B2424313.png)
![1,7-dimethyl-3-(2-oxopropyl)-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2424314.png)
![N-(4-acetylphenyl)-2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2424315.png)
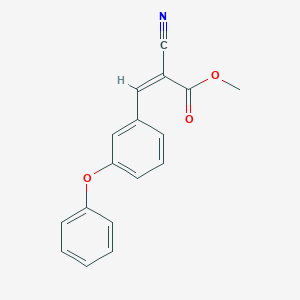
![2-[5-(4-Methoxyphenyl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide](/img/structure/B2424319.png)
![7-Chloro-1-(2-methoxyphenyl)-2-(3-morpholinopropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2424321.png)
![4-(4-Chlorophenyl)-5-[2-(4-methylphenyl)diazenyl]-2-pyrimidinamine](/img/structure/B2424322.png)
![2-fluoro-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2424323.png)